1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone

Physicochemical profiling Lead optimization ADME prediction

1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone (CAS 157634-77-0; molecular formula C₁₅H₁₀ClN₃O₃S; molecular weight 347.78 g/mol) is a synthetic, polysubstituted benzimidazole derivative featuring a sulfanyl (-S-) bridge that links a 4-chlorophenyl ethanone moiety to a 5-nitro-1H-benzimidazole ring system. The compound belongs to the class of 2-sulfanylbenzimidazoles, a scaffold broadly associated with antimicrobial, antimycobacterial, and anticancer screening programs.

Molecular Formula C15H10ClN3O3S
Molecular Weight 347.77
CAS No. 157634-77-0
Cat. No. B2823525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone
CAS157634-77-0
Molecular FormulaC15H10ClN3O3S
Molecular Weight347.77
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H10ClN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18)
InChIKeyQIKYAJPWGQFDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone (CAS 157634-77-0): Structural Identity, Physicochemical Baseline, and Comparator Context for Procurement Decisions


1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone (CAS 157634-77-0; molecular formula C₁₅H₁₀ClN₃O₃S; molecular weight 347.78 g/mol) is a synthetic, polysubstituted benzimidazole derivative featuring a sulfanyl (-S-) bridge that links a 4-chlorophenyl ethanone moiety to a 5-nitro-1H-benzimidazole ring system [1]. The compound belongs to the class of 2-sulfanylbenzimidazoles, a scaffold broadly associated with antimicrobial, antimycobacterial, and anticancer screening programs [2]. Its computed physicochemical properties include a predicted pKa of 8.77 ± 0.10, a boiling point of 607.3 ± 63.0 °C, and a density of 1.56 ± 0.1 g/cm³ (predicted) [1]. Notably, primary peer-reviewed biological activity data specific to this compound is absent from the indexed literature; therefore, procurement decisions must rest on structural differentiation from the closest obtainable analogs, class-level structure–activity relationship (SAR) inferences, and synthetic utility as a functionalizable intermediate.

Why 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone Cannot Be Generically Substituted by In-Class Benzimidazoles


Within the 2‑sulfanylbenzimidazole family, even subtle structural variations produce large shifts in both physicochemical and biological profiles. The antimycobacterial SAR of 2‑(substituted benzyl)sulfanyl benzimidazoles demonstrates that the benzimidazole core (BIM), its methyl-substituted variant (5‑Me‑BIM), and the corresponding benzoxazole (BOZ) or benzothiazole (BTZ) heterocycles yield activity differences spanning orders of magnitude, with the potency rank order BTZ < BOZ ~ BIM < 5‑Me‑BIM [1]. Furthermore, the presence and position of the nitro group critically modulate the compound's electronic character: a multidisciplinary study of 2‑aryl‑5(or 6)‑nitrobenzimidazoles confirmed that the nitro substituent dictates the formal reduction potential measured by cyclic voltammetry, a property directly relevant to bioreductive activation mechanisms [2]. Consequently, replacing the 4‑chlorophenyl‑ethanone‑sulfanyl motif with a directly attached 2‑(4‑chlorophenyl) group (as in CAS 1571‑87‑5) eliminates the flexible sulfanyl linker and the ketone carbonyl, fundamentally altering the compound's conformational landscape, hydrogen‑bonding capacity, and metabolic vulnerability. These differences preclude simple drop‑in substitution.

Quantitative Differentiation Evidence for 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone (CAS 157634-77-0) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 4‑Chloro vs. 4‑Bromo Phenyl Analog

The chlorine atom at the 4‑position of the phenyl ring imparts a significantly lower molecular weight (347.78 g/mol) and reduced lipophilicity compared to the bromine analog (1‑(4‑bromophenyl)‑2‑[(5‑nitro‑1H‑1,3‑benzimidazol‑2‑yl)sulfanyl]‑1‑ethanone, CAS 5347‑50‑2, MW 392.2 g/mol) . The mass difference of 44.42 g/mol (12.8% increase) translates into a calculated logP difference of approximately 0.5–0.7 units (higher for the bromo analog), based on the π‑value difference between chlorine (π = +0.71) and bromine (π = +0.86) [1]. This has direct consequences for membrane permeability, plasma protein binding, and tissue distribution, making the chloro compound the preferred choice when lower lipophilicity is desired to mitigate promiscuous binding or phospholipidosis risk.

Physicochemical profiling Lead optimization ADME prediction

Sulfanyl Bridge Conformational Flexibility vs. Direct 2‑Aryl Attachment: Impact on Target Engagement Geometry

The sulfanyl (-S-CH₂-CO-) linker in the target compound introduces four rotatable bonds between the benzimidazole core and the 4‑chlorophenyl ring, compared to a single rotatable bond in directly coupled 2‑(4‑chlorophenyl)‑5‑nitro‑1H‑benzimidazole (CAS 1571‑87‑5) [1]. This conformational expansion allows the pharmacophoric elements (nitro group, chlorophenyl ring, ketone oxygen) to adopt a greater range of spatial orientations. In docking studies of related 2‑sulfanylbenzimidazoles against bacterial protein targets (E. coli PDB 4KFG and S. aureus PDB 4URM), the flexible sulfanyl linker enabled binding poses that differed substantially from those of rigid 2‑arylbenzimidazoles, with the former achieving superior computed binding affinities compared to the norfloxacin positive control in several instances [2]. While these docking results are from class‑level studies and not a direct head‑to‑head comparison with the target compound, they establish the principle that linker flexibility alters target engagement geometry.

Conformational analysis Structure-based design Linker optimization

Nitro Group Electronic Effect: Predicted pKa and Redox Potential Differentiation from Non‑Nitrated 2‑Sulfanylbenzimidazoles

The 5‑nitro substituent on the benzimidazole ring strongly influences the compound's acid–base and redox behavior. The predicted pKa of the benzimidazole N–H proton for the target compound is 8.77 ± 0.10 [1], compared to approximately 12.3 for unsubstituted 2‑mercaptobenzimidazole [2]. This ~3.5 unit decrease reflects the electron‑withdrawing effect of the nitro group, which stabilizes the deprotonated conjugate base. Furthermore, cyclic voltammetry studies on 2‑aryl‑5‑nitrobenzimidazoles demonstrate a reversible one‑electron reduction wave (formal potential E°′ ranging from −0.6 to −1.0 V vs. Ag/AgCl depending on the 2‑aryl substituent), a feature absent in non‑nitrated analogs [3]. This reversible redox behavior is mechanistically linked to the potential for bioreductive activation in hypoxic environments, a property exploited in the design of hypoxia‑selective cytotoxins and radiosensitizers.

Electronic effects Bioreductive activation pKa prediction

Solid‑Phase Synthetic Accessibility Enables Efficient Parallel Library Production Relative to Solution‑Phase Analog Synthesis

The 2‑sulfanylbenzimidazole scaffold, including the target compound's core architecture, is amenable to solid‑phase synthetic methodologies that have been explicitly validated for polysubstituted 2‑sulfanylbenzimidazoles . The synthetic route involves: (a) immobilization of a polymer‑bound o‑fluoronitrobenzene; (b) reduction of the aromatic nitro group followed by cyclization to yield a resin‑bound benzimidazole‑2‑thione; (c) S‑alkylation with an α‑haloketone (e.g., 2‑bromo‑4′‑chloroacetophenone); and (d) cleavage from the resin. This solid‑phase strategy delivers the target compound in high purity after only six operational steps, with the S‑alkylation step providing a modular diversification point . In contrast, directly coupled 2‑aryl‑5‑nitrobenzimidazoles typically require solution‑phase condensation of a substituted o‑phenylenediamine with an aromatic aldehyde under acidic or oxidative conditions, often necessitating chromatographic purification of each individual analog, which substantially reduces throughput for library synthesis.

Solid-phase synthesis Parallel chemistry Library production

Halogen‑Dependent Metabolic Stability: Chlorine as a Metabolically More Robust Substituent than Bromine in Phase I Oxidative Metabolism

The 4‑chlorophenyl group in the target compound is expected to exhibit superior metabolic stability compared to the 4‑bromophenyl analog (CAS 5347‑50‑2) during Phase I oxidative metabolism. The carbon–bromine bond (bond dissociation energy ~285 kJ/mol for Ar–Br vs. ~340 kJ/mol for Ar–Cl) is significantly more labile to reductive debromination by cytochrome P450 enzymes, particularly CYP2B6 and CYP2E1 [1]. Additionally, the larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) renders the bromophenyl ring more susceptible to arene oxide formation via CYP450 epoxidation, a pathway that can generate reactive metabolites and contribute to covalent protein binding. While direct experimental metabolic stability data for the target compound are not published, the well‑established halogen‑dependent metabolism paradigm provides a strong physicochemical rationale for preferring the chloro over the bromo analog when metabolic soft spots are a concern.

Metabolic stability Halogen substitution Drug metabolism

Predicted DMSO Solubility and Aqueous Solubility Profile for High‑Throughput Screening Compatibility

The target compound exhibits a predicted DMSO solubility of approximately 83 mg/mL, corresponding to a stock solution concentration of ~239 mM, which is more than sufficient for high‑throughput screening (HTS) protocols requiring typical final assay concentrations of 10–50 µM at ≤1% DMSO [1]. The predicted aqueous solubility is expected to be modest due to the compound's moderate lipophilicity (CLogP estimated between 2.5 and 3.5) and limited hydrogen‑bond donor count (1 donor). By comparison, the more lipophilic bromo analog (CAS 5347‑50‑2) is predicted to have lower aqueous solubility. The 1‑(3,4‑dihydroxyphenyl) analog (MW 345.34 g/mol) has an additional hydrogen‑bond donor and lower predicted logP, which may improve aqueous solubility but at the expense of membrane permeability [2]. The target compound thus occupies an intermediate physicochemical space that balances solubility and permeability, making it a pragmatic choice for both biochemical and cell‑based assays.

Solubility HTS compatibility Formulation

Evidence‑Based Application Scenarios for 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone (CAS 157634-77-0)


Fragment‑Based and High‑Throughput Screening Libraries Requiring Balanced Physicochemical Profiles

The compound's predicted DMSO solubility (~239 mM stock) and intermediate lipophilicity (CLogP 2.5–3.5) make it directly compatible with automated HTS platforms. Procurement is indicated when screening libraries require compounds with demonstrated solubility robustness to minimize false‑negative precipitation artifacts while retaining sufficient permeability for intracellular target access [1].

Structure–Activity Relationship Campaigns Exploring Halogen‑Dependent Potency and Metabolic Stability

The existence of the well‑defined 4‑bromo comparator (CAS 5347‑50‑2) enables a direct matched‑pair analysis. Procuring both the 4‑chloro and 4‑bromo analogs allows quantitative assessment of halogen‑dependent differences in target potency, cellular permeability, and Phase I metabolic stability (particularly CYP450‑mediated reductive debromination vs. dechlorination), providing mechanistic SAR data essential for lead optimization .

Hypoxia‑Activated Prodrug Design Leveraging the 5‑Nitrobenzimidazole Redox Motif

The 5‑nitro group confers a reversible one‑electron reduction potential characteristic of nitrobenzimidazoles, a property mechanistically linked to hypoxia‑selective bioreductive activation [2]. The target compound uniquely pairs this redox‑active nitro group with a synthetically accessible sulfanyl‑ethanone linker that can be functionalized to attach tumor‑targeting moieties or pharmacokinetic modifiers, making it a versatile scaffold for hypoxia‑activated prodrug discovery.

Parallel Library Synthesis via Solid‑Phase S‑Alkylation for Hit Expansion

The validated solid‑phase synthetic route for polysubstituted 2‑sulfanylbenzimidazoles positions the target compound as an ideal diversification point for hit‑expansion libraries. The S‑alkylation step accepts a wide range of α‑haloketones and alkyl halides, enabling rapid generation of 24–96 analogs per synthetic batch with high purity after cleavage, a throughput advantage over solution‑phase benzimidazole synthesis.

Quote Request

Request a Quote for 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.